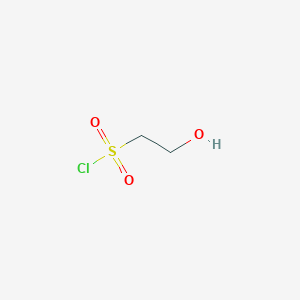
4-(cyanomethoxy)benzoic Acid
Descripción general
Descripción
4-(cyanomethoxy)benzoic acid, also known as 4-CMBA, is a benzoic acid derivative with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol.
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives, which 4-(cyanomethoxy)benzoic acid is a part of, play many valuable roles in plant metabolism . They perform critical functions in plant fitness such as plant growth regulators, defensive compounds, and pollinator attractants .
Biochemical Pathways
, it is known that benzoic acid and its derivatives are important structural elements in a large number of natural products. These compounds are involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially impact its bioavailability.
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, benzoic acid has been shown to interact with enzymes involved in oxidation, reduction, and conjugation
Cellular Effects
Benzoic acid, a related compound, has been shown to have cytotoxic effects on various cancer cell lines It is possible that 4-(Cyanomethoxy)benzoic Acid could have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoic acid, a structurally similar compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels It is possible that this compound may have similar binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is no available data on the dosage effects of this compound in animal models. Studies on benzoic acid have shown that it can improve the performance of young pigs when supplemented in their diet . It would be interesting to investigate if this compound has similar effects at different dosages.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Benzoic acid and its derivatives are known to be involved in various metabolic pathways. For example, benzoic acid is known to be synthesized from precursors from the shikimate pathway or the phenylpropanoid pathway . It would be interesting to investigate if this compound is involved in similar metabolic pathways.
Transport and Distribution
Studies on cinnamic acid, a related compound, suggest that it can inhibit auxin transport, potentially affecting the distribution of the compound within plant tissues
Subcellular Localization
Studies on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate, a derivative of benzoic acid, have shown that it is a cytosolic enzyme This suggests that the biosynthesis of benzoic acid derivatives may occur in the cytosol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for 4-(cyanomethoxy)benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(cyanomethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-(aminomethoxy)benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(cyanomethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-hydroxybenzonitrile: A precursor in the synthesis of 4-(cyanomethoxy)benzoic acid.
4-(aminomethoxy)benzoic acid: A reduction product of this compound.
Uniqueness: this compound is unique due to its combination of a nitrile group and a methoxy group attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-(cyanomethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOCGNVVCKCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368920 | |
| Record name | 4-(cyanomethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792954-24-6 | |
| Record name | 4-(cyanomethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyanomethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B3057251.png)



![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)



